ADP-D-ribose
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Overview
Description
ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and D-ribofuranos-5-yl as the sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an ADP. It is a conjugate acid of an ADP-D-ribose(2-).
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Scientific Research Applications
DNA Damage Detection and Repair
- ADP-ribose is crucial in DNA damage detection and repair processes. It is involved in the regulation of chromatin structure, gene expression, and RNA processing, impacting various biological systems like reproduction, aging, stem cells, inflammation, metabolism, and cancer (Kraus, 2015).
- Poly(ADP-ribose) synthesis, stimulated by DNA strand breaks, may alter chromosomal proteins' structure/function to facilitate DNA repair, suggesting its pivotal role in the DNA repair process (Berger, 1985).
Cellular Response and Stress Management
- In the cytoplasm, poly(ADP-ribose) is essential for stress granule assembly, which regulates mRNA translation and stability upon stress. It also modulates microRNA activity, indicating its significant role in posttranscriptional gene expression regulation (Leung et al., 2011).
- Poly(ADP-ribose) catabolism in DNA repair indicates its capability in generating ATP, which enables repair DNA synthesis, highlighting its role in cellular energy management during DNA repair processes (Maruta, Matsumura, & Tanuma, 1997).
Nuclear Functions and Cellular Processes
- Nuclear ADP-ribosylation reactions are vital in diverse physiological and pathophysiological processes like signaling, transcriptional regulation, DNA repair, genomic stability maintenance, and apoptosis. These reactions are classified into four groups: mono-ADP-ribosylation, poly-ADP-ribosylation, ADP-ribose cyclization, and formation of O-acetyl-ADP-ribose (Hassa et al., 2006).
Biological and Molecular Functions
- The biological and molecular functions of poly(ADP-ribose) extend to various cellular mechanisms including the regulation of DNA repair enzymes and the remodeling of chromatin structure (Gibson & Kraus, 2012).
- Poly(ADP-ribose) binds to specific domains in DNA damage checkpoint proteins, influencing their functions in critical cellular processes like DNA binding, protein degradation, and signal transduction (Pleschke et al., 2000).
properties
Product Name |
ADP-D-ribose |
---|---|
Molecular Formula |
C15H23N5O14P2 |
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
InChI Key |
SRNWOUGRCWSEMX-TYASJMOZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
synonyms |
5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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